LDN-193594 was first synthesized as part of research aimed at developing inhibitors for cyclin-dependent kinase 5 and glycogen synthase kinase 3 beta, both of which are implicated in tau phosphorylation and subsequent neurodegeneration. Its chemical structure can be represented as 4-amino-2-(3-pyridinylamino)-5-thiazole, and it is classified as a small molecule kinase inhibitor .
The synthesis of LDN-193594 involves a multi-step chemical process. The primary method includes the reaction of 4-amino-2-(3-pyridinylamino)-5-thiazole with 2-fluorobenzoyl chloride. This reaction typically requires a base, such as triethylamine, and is conducted in an organic solvent like dichloromethane. After the reaction, purification is achieved through column chromatography to isolate the high-purity product .
The molecular formula of LDN-193594 is CHNS, with a molecular weight of approximately 246.30 g/mol. The compound features a thiazole ring structure that contributes to its biological activity. The structural representation includes:
LDN-193594 can undergo several chemical reactions:
Common reagents include:
LDN-193594 functions by inhibiting the activities of cyclin-dependent kinase 5 and glycogen synthase kinase 3 beta. These enzymes are crucial in phosphorylating tau proteins, which are associated with neurofibrillary tangles in Alzheimer's disease. By binding to the active sites of these kinases, LDN-193594 effectively reduces tau phosphorylation, thereby preventing tangle formation .
LDN-193594 is typically presented as a solid at room temperature. Its solubility profile indicates that it is soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile allows for various modifications through chemical reactions mentioned earlier .
LDN-193594 has significant applications in scientific research:
The ongoing research into LDN-193594 highlights its potential not only as a therapeutic agent but also as a valuable tool for understanding the biochemical pathways involved in neurodegeneration.
Tau, a microtubule-associated protein, stabilizes axonal microtubules under physiological conditions. In tauopathies, aberrant phosphorylation at serine and threonine residues reduces tau’s affinity for microtubules, promoting its aggregation into insoluble NFTs. Key phosphorylation sites (e.g., Ser202/Thr205, Ser396/Ser404) are shared targets of CDK5 and GSK3β [1] [6]. NFT formation disrupts cellular transport, induces oxidative stress, and activates neuroinflammatory pathways, culminating in synaptic loss and neuronal death. The burden of NFTs correlates with disease severity; Braak staging in AD shows NFT progression from the entorhinal cortex to the neocortex, paralleling cognitive decline [1] [4].
Table 1: Key Tau Phosphorylation Sites in Tauopathies
Phosphorylation Site | Kinase(s) Involved | Pathological Consequence |
---|---|---|
Ser202/Thr205 (AT8 epitope) | CDK5, GSK3β | Microtubule dissociation |
Ser396/Ser404 (PHF-1 epitope) | GSK3β, CDK5 | NFT seeding and aggregation |
Thr231 | CDK5 | Tau conformational change |
Ser235 | CDK5 | Priming for GSK3β phosphorylation |
The mechanistic link between tau hyperphosphorylation and neurodegeneration involves:
CDK5 and GSK3β are proline-directed serine/threonine kinases with distinct yet interconnected roles in tau pathology:
CDK5/p25: Under physiological conditions, CDK5—activated by neuronal cofactors p35 or p39—regulates neuronal migration and synaptic function. In AD, calpain overactivation cleaves p35 to p25, causing CDK5 hyperactivation. The CDK5/p25 complex mislocalizes to the cytoplasm, where it phosphorylates tau at pathological sites (Thr231, Ser235) and "primes" tau for further phosphorylation by GSK3β [6]. Post-mortem AD brains show elevated p25 levels, correlating with NFT density [1] [6].
GSK3β: Constitutively active in neurons, GSK3β amplifies tau hyperphosphorylation at sites like Ser396/Ser404. Its activity is regulated by inhibitory phosphorylation at Ser9. Notably, CDK5 suppresses GSK3β via phosphorylation of phosphatase 1 (PP1), which dephosphorylates GSK3β-Ser9. During aging or chronic stress, CDK5-mediated inhibition weakens, unleashing GSK3β activity [1] [5].
Table 2: Kinase-Specific Roles in Tauopathies
Kinase | Physiological Activator | Pathological Activator | Tau Phosphorylation Sites |
---|---|---|---|
CDK5 | p35, p39 | p25 | Thr231, Ser235, Ser202 |
GSK3β | Wnt/β-catenin inhibition | PP1 dysregulation | Ser396, Ser404, Ser413 |
The crosstalk between these kinases creates a vicious cycle:
Monotherapeutic approaches targeting single kinases show limited efficacy due to compensatory mechanisms and pathway redundancy. Dual inhibition of CDK5 and GSK3β offers synergistic advantages:
Table 3: Efficacy of Diaminothiazoles in Tauopathy Models
Compound | CDK5 IC₅₀ (nM) | GSK3β IC₅₀ (nM) | In Vivo Effect |
---|---|---|---|
LDN-193594 | <100 | <100 | ↓ Sarkosyl-insoluble tau by 80%; memory recovery |
LDN-193665 | 85 | 92 | ↓ PHF-1 immunoreactivity in 3×Tg-AD mice |
LDN-212853 | 78 | 105 | Neuroprotection against Aβ₂₅₃₅ toxicity |
Computational studies support dual inhibition:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7